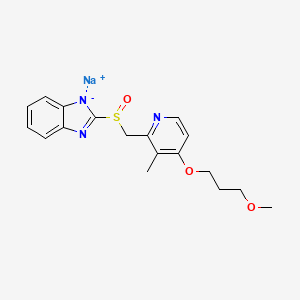![molecular formula C72H132O30 B1147276 (1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane CAS No. 145454-97-3](/img/structure/B1147276.png)
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane” is a highly complex organic molecule. This compound features multiple ethoxy and ethoxymethyl groups attached to a heptacyclic core structure, making it a unique and intricate molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the heptacyclic core and subsequent functionalization with ethoxy and ethoxymethyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the heptacyclic core through cyclization reactions.
Functional Group Interconversions: Introduction of ethoxy and ethoxymethyl groups through nucleophilic substitution or other functional group interconversion reactions.
Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.
Scale-Up Processes: Development of scalable processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of ethoxy groups to carbonyl or carboxyl groups.
Reduction: Reduction of any carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions at the ethoxy or ethoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules or its effects on biological systems.
Medicine
The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials or as a specialty chemical in various processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cellular processes such as metabolism or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Similar in having multiple ether linkages.
Cyclodextrins: Similar in having a cyclic structure with multiple functional groups.
Calixarenes: Similar in having a cyclic core with various substituents.
Uniqueness
The uniqueness of the compound lies in its heptacyclic core structure and the specific arrangement of ethoxy and ethoxymethyl groups, which may confer unique chemical and physical properties.
Propriétés
Numéro CAS |
145454-97-3 |
|---|---|
Formule moléculaire |
C72H132O30 |
Poids moléculaire |
1477.8 |
Synonymes |
HEXAKIS(2,3,6-TRI-O-ETHYL)-ALPHA-CYCLODEXTRIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide](/img/structure/B1147193.png)
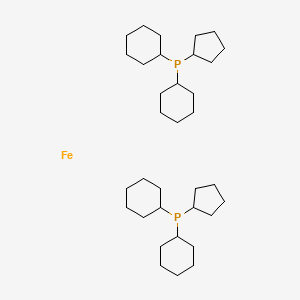

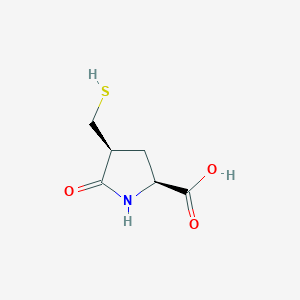
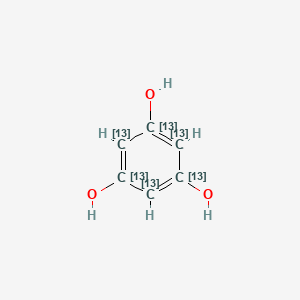
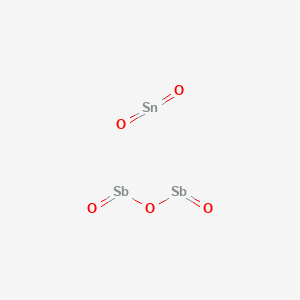
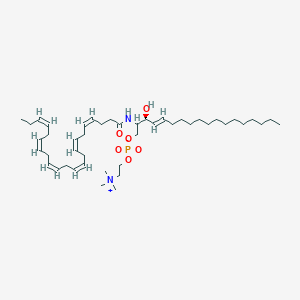
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
